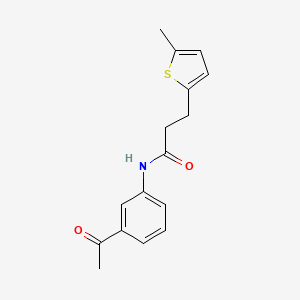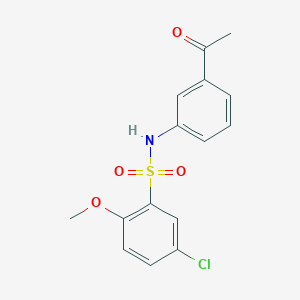![molecular formula C23H28N2O4S B4237960 2-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4237960.png)
2-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline
Description
Synthesis Analysis
The synthesis of THIQ derivatives involves novel catalytic stereoselective approaches, including the use of Bischler–Napieralski reactions followed by reduction processes to introduce chirality at specific positions, such as the C1 position of the isoquinoline ring. These synthetic strategies enable the production of enantiomerically pure compounds, which are crucial for the exploration of biological activities related to the THIQ scaffold (Asif, Lisa, & Qais, 2023).
Molecular Structure Analysis
The THIQ core structure is a "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities. The presence of diverse functional groups around the THIQ scaffold significantly influences its biological potential. Structural modifications, particularly at the N-2 atom and the C-1, C-3, and C-4 positions, can lead to a variety of biological activities and enhance the compound's pharmacological profile (Vijayakumar et al., 2023).
Chemical Reactions and Properties
THIQ derivatives undergo several key chemical reactions that are fundamental to their diverse biological activities. The reactivity of these compounds can be attributed to the electronic effects of substituents on the THIQ scaffold, which influence their interactions with biological targets. The introduction of substituents through reactions such as alkylation, acylation, and sulfonation plays a critical role in the development of THIQ-based therapeutic agents (Singh & Shah, 2017).
Physical Properties Analysis
The physical properties of THIQ derivatives, including solubility, melting point, and stability, are crucial for their pharmacological application. These properties are influenced by the molecular structure and the nature of substituents present on the THIQ core. The optimization of these physical properties is essential for improving the bioavailability and therapeutic efficacy of these compounds.
Chemical Properties Analysis
The chemical properties of THIQ derivatives, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are central to their mechanism of action. The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and, subsequently, its interaction with biological targets. Understanding these chemical properties is fundamental to the rational design of THIQ-based drugs with desired biological activities (Jordaan & Ebenezer, 2023).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-2-29-21-7-9-22(10-8-21)30(27,28)25-15-12-19(13-16-25)23(26)24-14-11-18-5-3-4-6-20(18)17-24/h3-10,19H,2,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPORSJYLUNKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4237877.png)

![2,3-dimethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B4237890.png)

![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4237908.png)

![1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4237925.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B4237934.png)

![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B4237948.png)

![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4237961.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-methoxybenzamide](/img/structure/B4237979.png)